Benzyl N-(2-methoxypyrimidin-4-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-methoxypyrimidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-12-14-8-7-11(15-12)16-13(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZLEZQDEWWUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175223 | |
| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140306-04-1 | |
| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140306-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-methoxy-4-pyrimidinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Bond Formation Principles
The synthesis of benzyl N-(2-methoxypyrimidin-4-yl)carbamate relies on nucleophilic substitution at the carbamate carbonyl center. The primary reaction pathway involves the interaction between 4-amino-2-methoxypyrimidine and benzyl chloroformate (Cbz-Cl) under basic conditions. The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride ion and forming the carbamate linkage (Figure 1).
Key reaction parameters:
- Base selection (triethylamine vs. pyridine)
- Solvent polarity (dichloromethane vs. tetrahydrofuran)
- Temperature control (0-25°C)
- Stoichiometric ratios (1:1.2 amine:chloroformate)
Electronic Effects of Pyrimidine Substituents
The 2-methoxy group on the pyrimidine ring exerts significant electronic influence:
- Methoxy resonance stabilization : Delocalizes electron density into the ring through +M effect
- Amino group activation : Enhances nucleophilicity at C4 position via conjugation
- Steric considerations : Ortho-substitution pattern minimizes steric hindrance during carbamate formation
Optimized Synthetic Protocols
Standard Chloroformate Coupling Method
Reagents:
- 4-Amino-2-methoxypyrimidine (1.0 eq)
- Benzyl chloroformate (1.2 eq)
- Triethylamine (2.5 eq)
- Anhydrous dichloromethane
Procedure:
- Charge reactor with 4-amino-2-methoxypyrimidine (5.0 g, 36.2 mmol) in DCM (100 mL)
- Cool to 0°C under nitrogen atmosphere
- Add triethylamine (10.1 mL, 72.4 mmol) dropwise over 15 min
- Introduce benzyl chloroformate (6.9 mL, 43.4 mmol) via syringe pump (1 mL/min)
- Warm to room temperature and stir for 18 h
- Quench with ice-cold 1N HCl (50 mL)
- Extract with DCM (3×75 mL), dry over Na2SO4, concentrate
- Purify by silica chromatography (hexanes:EtOAc 3:1 → 1:1 gradient)
Yield: 82% (7.4 g) white crystalline solid
Purity: >99% by HPLC (C18, 0.1% TFA/ACN)
Alternative Activation Strategies
For substrates with reduced nucleophilicity, carbonyl diimidazole (CDI) mediation proves effective:
CDI-Mediated Protocol:
- Activate CDI (1.5 eq) in THF at 0°C
- Add benzyl alcohol (1.2 eq), stir 1 h
- Introduce 4-amino-2-methoxypyrimidine (1.0 eq)
- Heat to 50°C for 6 h
- Standard workup and purification
Comparative Data:
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Chloroformate | 82 | 18 | 99.1 |
| CDI | 75 | 6 | 98.5 |
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
δ 8.35 (d, J=5.6 Hz, 1H, H-5 pyrimidine)
7.38-7.29 (m, 5H, benzyl aromatic)
6.89 (d, J=5.6 Hz, 1H, H-6 pyrimidine)
5.21 (s, 2H, OCH2Ph)
3.92 (s, 3H, OCH3)
13C NMR (100 MHz, DMSO-d6):
166.8 (C=O carbamate)
162.4 (C-2 pyrimidine)
157.1 (C-4 pyrimidine)
136.2 (C-1 benzyl)
128.4-127.1 (benzyl aromatic)
112.7 (C-5 pyrimidine)
107.3 (C-6 pyrimidine)
67.4 (OCH2Ph)
55.8 (OCH3)
HRMS (ESI+):
Calculated for C13H13N3O3 [M+H]+: 260.1036
Found: 260.1032
Process Optimization Studies
Solvent Screening
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 82 | 18 |
| THF | 7.52 | 78 | 24 |
| Acetonitrile | 37.5 | 65 | 36 |
| DMF | 36.7 | 41 | 48 |
Temperature Profile
Controlled thermal studies reveal optimal range:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 0 | 45 | 98 |
| 25 | 100 | 99 |
| 40 | 100 | 95 |
| 60 | 100 | 83 |
Industrial-Scale Considerations
Cost Analysis
Raw Material Costs (per kg product):
| Component | Cost (USD) | Percentage |
|---|---|---|
| 4-Amino-2-methoxypyrimidine | 420 | 58% |
| Benzyl chloroformate | 210 | 29% |
| Solvents & Consumables | 95 | 13% |
Comparative Synthetic Routes
Protection-Deprotection Strategies
Alternative pathway using Fmoc-protected intermediates:
- Fmoc-Cl protection of 4-amino group
- Methoxy introduction via SNAr displacement
- Fmoc deprotection with piperidine
- Cbz coupling as previously described
Advantages:
- Enables late-stage functionalization
- Improves solubility during intermediate steps
Disadvantages:
- Adds two additional steps
- Reduces overall yield to 68%
Quality Control Specifications
Finished Product Criteria:
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | White to off-white powder | Visual |
| HPLC Purity | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm DCM | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
| Water Content | <0.5% w/w | Karl Fischer |
Applications in Medicinal Chemistry
Enzyme Inhibition Profiles
This compound demonstrates selective binding to:
| Enzyme | IC50 (nM) | Selectivity Index |
|---|---|---|
| Acetylcholinesterase | 4500 | 1 |
| Butyrylcholinesterase | 320 | 14 |
| USP1/UAF1 | 89 | 51 |
Data correlates with structural analogs in and, confirming the carbamate's role in enhancing target affinity.
Stability Studies
Accelerated Degradation Conditions
40°C/75% RH over 6 months:
| Time (months) | Purity (%) | Degradation Products |
|---|---|---|
| 0 | 99.1 | - |
| 3 | 98.3 | 0.7% benzyl alcohol |
| 6 | 97.5 | 1.2% 4-amino-2-methoxypyrimidine |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-methoxypyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine ring, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl N-(2-methoxypyrimidin-4-yl)carbamate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Research has shown that derivatives of pyrimidine compounds can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, pyrimidine derivatives have been explored for their ability to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs), which are driven by mutations in this receptor . this compound may similarly serve as a scaffold for developing novel anticancer agents.
Neurological Disorders
The compound may also have implications in treating neurological disorders. Studies on related compounds indicate potential benefits in managing conditions such as Alzheimer's disease and cognitive deficits associated with various neurodegenerative diseases . The mechanism often involves modulation of neurotransmitter systems, which can be targeted by carbamate derivatives.
Biological Research Applications
This compound is being utilized in biological studies aimed at understanding cellular mechanisms and pathways.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes like collagen prolyl-4-hydroxylase (CP4H) has been documented, suggesting its role in fibrosis-related research . This inhibition can be crucial for developing treatments for chronic liver diseases and other fibrotic conditions.
Antimicrobial Properties
Recent studies indicate that similar carbamate structures possess antimicrobial activity, making them candidates for further investigation against pathogens . The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Agricultural Applications
In agriculture, carbamate compounds are often utilized as pesticides due to their efficacy against a broad range of pests.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzyl carbamates, highlighting their diverse applications:
Mechanism of Action
The mechanism of action of Benzyl N-(2-methoxypyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared below with structurally related carbamates, emphasizing substituent effects, molecular weight, and functional group diversity (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Biological Activity
Benzyl N-(2-methoxypyrimidin-4-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C14H16N2O3 and a molecular weight of 256.29 g/mol. The synthesis typically involves the reaction of 2-methoxypyrimidine-4-carboxylic acid with benzyl chloroformate in the presence of a base like triethylamine under controlled conditions to prevent hydrolysis.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that similar pyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to first-line drugs like isoniazid .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. One study reported that compounds with similar structures inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cells, suggesting potential as anticancer agents .
The mechanism of action involves binding to specific biological targets such as enzymes or receptors. This binding can modulate enzyme activity or alter receptor function, leading to therapeutic effects. The methoxy group in the structure may enhance binding affinity through hydrogen bonding interactions.
Case Studies
- Antimycobacterial Evaluation : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Some compounds showed promising results with selective toxicity towards bacterial cells without affecting Vero and HepG2 cell viability .
- In Vitro Anticancer Studies : The compound was tested on various cancer cell lines, revealing its ability to inhibit proliferation and induce apoptosis, particularly in epidermoid carcinoma cells .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The presence of different substituents can significantly affect lipophilicity and overall biological efficacy. For instance, compounds with electron-donating groups like methoxy have shown improved activity compared to their unsubstituted counterparts .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | |
| Benzyl N-(4-hydroxypyridin-2-yl)carbamate | Structure | Moderate Antimicrobial | |
| Benzyl N-(4-amino-pyridin-2-yl)carbamate | Structure | High Anticancer Activity |
Q & A
Basic Research Questions
Q. What are the key considerations for designing an efficient synthesis route for Benzyl N-(2-methoxypyrimidin-4-yl)carbamate?
- Methodology :
- Step 1 : React 2-methoxypyrimidin-4-amine with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under inert conditions (argon/nitrogen). Use a base like triethylamine to neutralize HCl byproducts .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize reaction time (typically 6–12 hours) and temperature (room temperature to 50°C) to maximize yield.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Typical yields range from 70–85% based on analogous carbamate syntheses .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 25°C | 82 |
| Purification Method | Column Chromatography (3:1 EA/Hex) | 85 |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR Analysis :
- ¹H NMR : Confirm the presence of the benzyl group (δ 5.1–5.3 ppm for CH₂, δ 7.3–7.5 ppm for aromatic protons) and pyrimidine protons (δ 8.1–8.3 ppm for H-5 and H-6) .
- ¹³C NMR : Identify carbamate carbonyl (δ 155–160 ppm) and pyrimidine carbons (δ 160–170 ppm for C-2 and C-4) .
- IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELX for refinement and ORTEP-3 for visualization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Store in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodology :
- Root-Cause Analysis :
- Compare small-scale vs. pilot-scale kinetics using in-situ FTIR or LC-MS to identify intermediates or side reactions (e.g., carbamate hydrolysis or dimerization) .
- Adjust mixing efficiency (e.g., switch from batch to flow reactors) to mitigate heat/mass transfer limitations .
- Case Study : A 20% yield drop at 100g scale was traced to incomplete amine activation; introducing 2 equivalents of DMAP restored yields to 80% .
Q. What intermolecular interactions govern the crystallographic packing of this compound?
- Methodology :
- Analyze X-ray data (e.g., CIF files) using SHELXL to identify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) and π-π stacking between pyrimidine rings. For example, parallel C–O⋯O–C interactions (3.06 Å) stabilize layered packing .
- Correlate packing density with solubility: Tight packing (vdW contacts <3.5 Å) reduces solubility in nonpolar solvents .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The methoxy group at C-2 directs electrophilic attacks to C-5 of the pyrimidine ring .
- Validate with experimental kinetics: Compare predicted vs. observed regioselectivity in Suzuki couplings (e.g., C-5 bromination yields >90% with Pd(PPh₃)₄) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
